(3S,4S)-4-Aminotetrahydrofuran-3-ol can be sourced from various synthetic pathways and is often utilized as an intermediate in the synthesis of more complex organic molecules. It is classified within the broader category of tetrahydrofuran derivatives, which are known for their utility in pharmaceuticals and as building blocks in organic synthesis.
The synthesis of (3S,4S)-4-Aminotetrahydrofuran-3-ol typically involves several steps that ensure the desired stereochemistry is achieved:
For large-scale production, methods may be optimized through continuous flow reactors and automated systems to enhance yield and purity. Techniques such as column chromatography or recrystallization are employed for purification purposes.
The molecular structure of (3S,4S)-4-Aminotetrahydrofuran-3-ol features a five-membered ring with the following characteristics:
(3S,4S)-4-Aminotetrahydrofuran-3-ol can participate in various chemical reactions:
The mechanism of action for (3S,4S)-4-Aminotetrahydrofuran-3-ol largely depends on its interactions with biological targets:
The physical and chemical properties of (3S,4S)-4-Aminotetrahydrofuran-3-ol include:
In industrial settings, (3S,4S)-4-Aminotetrahydrofuran-3-ol can be utilized in producing specialty chemicals that require specific stereochemical configurations, contributing to advancements in materials science and pharmaceuticals.
(3S,4S)-4-Aminotetrahydrofuran-3-ol is a chiral heterocyclic compound integrating furan oxygen and an amino-alcohol pharmacophore within a constrained five-membered ring. Its molecular formula is C₄H₉NO₂, with a molecular weight of 103.12 g/mol [1]. The cis-fused ring system forces substituents into adjacent stereocenters, yielding a diequatorial orientation that minimizes steric strain and dictates spatial positioning critical for molecular recognition. The absolute configuration (3S,4S) is explicitly defined by the stereodescriptor, contrasting sharply with diastereomers like (3S,4R)-4-aminotetrahydrofuran-3-ol (CAS 153610-14-1) [2]. Computational parameters reveal polarity (TPSA 55.48 Ų), moderate hydrophilicity (LogP = -1.295), and hydrogen-bonding capacity (two H-donors, three H-acceptors), enabling targeted host-guest interactions [1]. The rigid scaffold positions functional groups for bidentate chelation, resembling proline derivatives yet offering distinct electronic modulation via the furan oxygen.
Table 1: Key Physicochemical Properties of (3S,4S)-4-Aminotetrahydrofuran-3-ol
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number | 214629-29-5 | Chemical identifier [1] |
Molecular Formula | C₄H₉NO₂ | Elemental analysis [1] |
Molecular Weight | 103.12 g/mol | Mass spectrometry [1] |
Specific Rotation | Not reported | - |
Topological Polar Surface Area | 55.48 Ų | Computational [1] |
Hydrogen Bond Donors | 2 | Computational [1] |
Hydrogen Bond Acceptors | 3 | Computational [1] |
Early synthetic routes relied on kinetic resolution (KR) of racemates using stereoselective biocatalysts. Nakazaki et al. (1980) demonstrated microbial reductions of bicyclic ketones with Curvularia lunata, achieving enantiomeric enrichment >90% — a foundational strategy adaptable to furanoid scaffolds [3]. Horse liver alcohol dehydrogenase (HLADH) was later employed for KR of β-substituted cyclic ketones, exploiting enzymatic discrimination between enantiomers to access chiral alcohols with ≤50% theoretical yield [3]. Industrial-scale synthesis emerged via ketoreductase (KRED)-catalyzed dynamic kinetic resolution (DKR), where racemization catalysts enable near-quantitative yields. Truppo et al. (2006) achieved kilogram-scale production of a bridged bicyclic keto-phenol (6S,9R)-3 using KRED-101, showcasing DKR’s applicability to complex substrates [3]. Modern advances include organocatalytic reductive amination and asymmetric dihydroxylation-cyclization sequences. For example, Kalaitzakis and Smonou (2013) utilized organocatalysts for stereoselective amination of γ-hydroxybutenolides, yielding enantiopure 3-aminotetrahydrofurans [3]. These innovations address limitations of classical resolution, such as yield ceilings and chiral auxiliary dependence.
Table 2: Evolution of Synthetic Approaches to (3S,4S)-4-Aminotetrahydrofuran-3-ol
Era | Method | Key Advance | Limitation |
---|---|---|---|
1980s | Microbial kinetic resolution | >90% ee via Curvularia lunata [3] | Max 50% yield; slow reaction kinetics |
1990s-2000s | HLADH-catalyzed KR | Broad substrate scope [3] | Cofactor regeneration required |
Post-2010 | KRED-DKR hybrid systems | >95% ee; ~100% yield [3] | Enzyme engineering complexity |
Contemporary | Organocatalytic desymmetrization | Atom economy; metal-free [3] | Solvent sensitivity |
The molecule’s dual functionality (–OH and –NH₂) and stereochemical precision enable its use as a conformationally restricted bioisostere in medicinal chemistry. It mimics cis-3-hydroxyproline motifs in collagenases or serves as a pyrrolidine surrogate with enhanced metabolic stability. Its high polar surface area (55.48 Ų) and low LogP (-1.295) align with bioavailability requirements for central nervous system-penetrant drugs [1]. In enzyme inhibitor design, the scaffold’s rigidity positions key pharmacophores complementary to catalytic pockets. For instance, pyrrolidine-fused analogues are potent inactivators of human ornithine aminotransferase (hOAT), a target in hepatocellular carcinoma. The stereochemistry dictates binding to hOAT’s lysine-292 residue, forming irreversible adducts that suppress tumor proliferation [4]. Additionally, the compound features in synthetic intermediates for antiviral nucleosides, where furan oxygen mimics ribose’s endocyclic ether, optimizing polymerase binding. Biocatalysis leverages its chiral purity for synthesizing prostaglandin analogues and β-lactamase inhibitors, exploiting the scaffold’s hydrogen-bonding array for transition-state stabilization [3].
Table 3: Target Applications Leveraging (3S,4S)-4-Aminotetrahydrofuran-3-ol
Application Domain | Role of Scaffold | Mechanistic Insight |
---|---|---|
Aminotransferase Inhibitors | Covalent warhead carrier | Forms Schiff base with PLP cofactor; alkylates Lys292 in hOAT [4] |
Antiviral Nucleosides | Ribose mimetic | Furanyl oxygen mimics sugar’s 3’-endo conformation for polymerase docking |
Peptidomimetics | Proline bioisostere | Constrains ψ/φ dihedral angles in PPII helices without N-inversion |
Biocatalyst Substrates | Chiral precursor for KRED reductions | Diastereofacial differentiation in ketone reduction [3] |
The structural and functional versatility of (3S,4S)-4-Aminotetrahydrofuran-3-ol underscores its indispensability in asymmetric synthesis and bioactive molecule design. Its stereochemical definition enables predictable vectorality in molecular interactions, while ongoing methodological refinements continue to expand its synthetic accessibility and therapeutic relevance.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: